molecular formula C22H21N3O3 B2364196 3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid CAS No. 1009665-60-4

3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid

Cat. No. B2364196
M. Wt: 375.428
InChI Key: SGYQTZNDBKRINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid” is a chemical compound with the molecular formula C22H21N3O3 . It is available for purchase from various chemical suppliers.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and spectroscopic identification of derivatives related to pyrimidine and pyridine compounds, which share structural similarities with 3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid. These compounds are synthesized via different routes and characterized by their physical and spectroscopic data, including FTIR, 1H & 13C NMR, highlighting the diversity of synthetic approaches and the importance of structural elucidation in developing novel compounds with potential therapeutic applications (Mohammed et al., 2016).

Pharmacological Effects

Research has also explored the pharmacological effects of compounds combining specific enzyme inhibition and receptor blockade properties in one molecule. For example, studies on R 68 070, a compound that inhibits thromboxane A2 synthetase and blocks thromboxane A2/prostaglandin endoperoxide receptors, show significant in vivo activity in humans and animals, demonstrating the compound's potential as a pharmacological tool in studying and treating conditions related to arachidonic acid metabolism (Clerck et al., 1989).

Anti-inflammatory and Analgesic Activities

Compounds derived from pyrimidine have been evaluated for their anti-inflammatory and analgesic activities. Studies involving monocyclic, bicyclic, and tricyclic pyrimidine derivatives have shown significant activity in assays like carrageenin-induced paw oedema and phenylquinone writhing, indicating their potential in developing new anti-inflammatory and analgesic agents (Sondhi et al., 2005).

properties

IUPAC Name

3-methyl-2-[(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-3-13(2)17(22(26)27)23-21-19-18(15-11-7-8-12-16(15)28-19)24-20(25-21)14-9-5-4-6-10-14/h4-13,17H,3H2,1-2H3,(H,26,27)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYQTZNDBKRINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=NC(=NC2=C1OC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.